N-Ethyladenine
Overview
Description
N-Ethyladenine is a modified nucleobase derived from adenine, one of the four nucleobases in the nucleic acids deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) It is characterized by the addition of an ethyl group to the adenine molecule, which can alter its chemical properties and biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyladenine can be synthesized through various methods, including mechanochemical synthesis and solvent crystallizations. One common approach involves the liquid-assisted grinding of adenine with ethylating agents in the presence of a solvent. This method can be performed using a ball mill, where the reactants and grinding media are placed in a milling jar and subjected to mechanical forces such as compression, shear, or friction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale mechanochemical processes using planetary mills. The parameters such as the type of material for the balls and grinding jars, frequency, duration time, and the ratio of reactants to balls can be optimized to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-Ethyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of this compound derivatives with different functional groups.
Scientific Research Applications
N-Ethyladenine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleobases and their interactions with other molecules.
Biology: this compound is studied for its role in DNA and RNA modifications, which can impact gene expression and regulation.
Medicine: Research into this compound derivatives explores their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Industry: this compound and its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyladenine involves its interaction with nucleic acids and proteins. The ethyl group can influence the hydrogen bonding and base-pairing properties of adenine, potentially affecting DNA and RNA stability and function. This compound can also interact with enzymes involved in nucleic acid metabolism, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
N-Methyladenine: Similar to N-Ethyladenine but with a methyl group instead of an ethyl group.
N-Propyladenine: Contains a propyl group, making it slightly larger than this compound.
N-Butyladenine: Features a butyl group, further increasing its size and altering its properties.
Uniqueness: this compound is unique due to the specific size and properties of the ethyl group, which can influence its interactions with other molecules differently compared to its methyl, propyl, and butyl counterparts. This makes this compound a valuable compound for studying the effects of alkylation on nucleobases and their biological functions.
Properties
IUPAC Name |
N-ethyl-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-8-6-5-7(10-3-9-5)12-4-11-6/h3-4H,2H2,1H3,(H2,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVFENCKYURWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879119 | |
Record name | ADENINE,N6-ETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16370-43-7 | |
Record name | N-Ethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016370437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323JID101O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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